molecular formula C14H12Cl2O2 B1303078 {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol CAS No. 400825-70-9

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol

Cat. No.: B1303078
CAS No.: 400825-70-9
M. Wt: 283.1 g/mol
InChI Key: YIZSAETVNYHUOQ-UHFFFAOYSA-N
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Description

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol (CAS: 400825-70-9) is a substituted benzyl alcohol derivative with the molecular formula C15H14Cl2O3. It features a 2,4-dichlorobenzyloxy group attached to a phenyl ring, with a hydroxymethyl (-CH2OH) substituent at the para position (). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing antifungal agents like miconazole derivatives (). Its structural attributes, including the electron-withdrawing chlorine atoms and polar methanol group, influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSAETVNYHUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376955
Record name {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400825-70-9
Record name {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the phenol group of the hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.

    Reduction: Formation of 4-[(2,4-dichlorobenzyl)oxy]phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antiseptic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

The table below compares key structural and functional differences between {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol and related compounds:

Compound Name Molecular Formula Functional Group Substitution Pattern Key Properties/Applications References
This compound C15H14Cl2O3 Methanol 2,4-Dichloro on benzyloxy Pharmaceutical intermediate
(2,5-Dichlorophenyl)methanol C7H6Cl2O Methanol 2,5-Dichloro on phenyl ring Impurity in dichlorobenzyl alcohol
3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic acid C16H12Cl2O3 Carboxylic acid 2,4-Dichloro on benzyloxy Melting point: 234–236°C; irritant
(4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid C13H11BCl2O3 Boronic acid 2,4-Dichloro on benzyloxy Suzuki coupling reagent
4-[(2,6-Dichlorobenzyl)oxy]-3,5-dimethylbenzyl Glycyrrhetinate C43H54Cl2O6 Ester (glycyrrhetinate) 2,6-Dichloro on benzyloxy; methyl groups Anticancer drug candidate ()

Key Research Findings

Impact of Chlorine Substitution
  • 2,4-Dichloro vs. 2,6-Dichloro: Compounds with 2,4-dichloro substitution (e.g., this compound) exhibit enhanced antimicrobial activity compared to 2,6-dichloro analogs due to improved steric and electronic interactions with target enzymes (e.g., fungal lanosterol 14α-demethylase) .
  • Positional Isomers: (2,5-Dichlorophenyl)methanol () and (3,4-Dichlorophenyl)methanol show distinct solubility profiles, with the latter being more lipophilic, affecting their utility in drug formulations .
Functional Group Effects
  • Methanol vs. Carboxylic Acid: The hydroxymethyl group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, the carboxylic acid group in 3-(4-[(2,4-Dichlorobenzyl)oxy]phenyl)acrylic acid () increases acidity (pKa ~4.5), making it suitable for pH-sensitive applications .
  • Boronic Acid Derivatives : (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid () is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling synthesis of biaryl structures for drug discovery .
Pharmaceutical Relevance
  • Miconazole Derivatives : The 2,4-dichlorobenzyloxy motif is critical in miconazole-related compounds (), where it contributes to antifungal activity by targeting cytochrome P450 enzymes. Impurities like (2,4-Dichlorobenzyl) ether () are monitored to ensure drug safety .
  • Glycyrrhetinate Conjugates : Ester derivatives like 4-[(2,4-Dichlorobenzyl)oxy]-3,5-dimethylbenzyl glycyrrhetinate () demonstrate antitumor activity, leveraging the glycyrrhetinic acid scaffold’s anti-inflammatory properties .

Analytical Characterization

  • HRMS : Expected molecular ion [M+H]+ at m/z 323.03 (C15H14Cl2O3) aligns with boronic acid derivatives (e.g., m/z 296.95 for (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid) .
  • NMR : Key signals include δ 4.6 ppm (OCH2Cl2-benzyl) and δ 5.1 ppm (CH2OH), consistent with ’s glycyrrhetinate analogs .

Biological Activity

{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol is a chemical compound characterized by its unique structural features, including a dichlorobenzyl ether linkage and a phenolic structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C15_{15}H14_{14}Cl2_{2}O\
  • Molecular Weight : Approximately 283.15 g/mol
  • Structure : The compound features a phenolic hydroxyl group and a dichlorobenzyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves:

  • Disruption of Microbial Cell Membranes : The compound is believed to interact with the lipid bilayer of microbial cells, leading to cell lysis and death.
  • Enzyme Inhibition : It may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing their normal function. This mechanism is crucial for its potential use as an antiseptic agent .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. Below is a summary of findings from relevant studies:

PathogenMinimum Inhibitory Concentration (MIC)Observations
Staphylococcus aureus32 μg/mLEffective against gram-positive bacteria .
Escherichia coli64 μg/mLDemonstrated moderate antibacterial activity.
Candida albicans16 μg/mLSignificant antifungal activity observed .

Case Studies

  • Antifungal Efficacy : A study conducted on the antifungal properties of this compound showed that it effectively inhibited the growth of Candida albicans. The compound was administered in vivo to infected mice, resulting in a notable survival rate and reduction in fungal load after treatment .
  • Enzyme Interaction Studies : Investigations into the interaction between this compound and various microbial enzymes revealed that the compound could inhibit key metabolic pathways in bacteria, further supporting its potential as an antimicrobial agent .

Research Applications

The unique properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : Investigated for development as an antiseptic and potential therapeutic agent against infections.
  • Industrial Applications : Used in the production of specialty chemicals due to its effective antimicrobial properties.

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